N-(2,3-Dichloro-4-nitrophenyl)acetamide
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Overview
Description
N-(2,3-Dichloro-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2N2O3. It is characterized by the presence of two chlorine atoms, a nitro group, and an acetamide group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,3-Dichloro-4-nitrophenyl)acetamide can be synthesized through a multi-step process involving the nitration of 2,3-dichloroaniline followed by acetylation. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents, while the acetylation step uses acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dichloro-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
Reduction: Formation of N-(2,3-Dichloro-4-aminophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-Dichloro-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-Dichloro-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms may also participate in electrophilic substitution reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-Dichloro-2-nitrophenyl)acetamide
- 2,2-Dichloro-N-(4-nitrophenyl)acetamide
- N-(4-Nitrophenyl)acetamide
Uniqueness
The presence of both electron-withdrawing groups (chlorine and nitro) enhances its electrophilic nature, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
N-(2,3-dichloro-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c1-4(13)11-5-2-3-6(12(14)15)8(10)7(5)9/h2-3H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCVKECKXFHTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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